molecular formula C18H27NO4 B14242583 Decanoic acid, 10-[(2-methoxybenzoyl)amino]- CAS No. 209961-41-1

Decanoic acid, 10-[(2-methoxybenzoyl)amino]-

Cat. No.: B14242583
CAS No.: 209961-41-1
M. Wt: 321.4 g/mol
InChI Key: HDSWXMKNQSWQGF-UHFFFAOYSA-N
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Description

Decanoic acid, 10-[(2-methoxybenzoyl)amino]- is a chemical compound with a molecular formula of C18H27NO4 It is a derivative of decanoic acid, where the hydrogen atom at the 10th position is replaced by a 2-methoxybenzoyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 10-[(2-methoxybenzoyl)amino]- typically involves the reaction of decanoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of decanoic acid, 10-[(2-methoxybenzoyl)amino]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 10-[(2-methoxybenzoyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Decanoic acid, 10-[(2-methoxybenzoyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decanoic acid, 10-[(2-methoxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid, 10-[(2-hydroxybenzoyl)amino]-: Similar in structure but with a hydroxyl group instead of a methoxy group.

    Decanoic acid, 10-[(2-chlorobenzoyl)amino]-: Contains a chlorine atom instead of a methoxy group.

Uniqueness

Decanoic acid, 10-[(2-methoxybenzoyl)amino]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.

Properties

CAS No.

209961-41-1

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

10-[(2-methoxybenzoyl)amino]decanoic acid

InChI

InChI=1S/C18H27NO4/c1-23-16-12-9-8-11-15(16)18(22)19-14-10-6-4-2-3-5-7-13-17(20)21/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,19,22)(H,20,21)

InChI Key

HDSWXMKNQSWQGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCCCCCCCC(=O)O

Origin of Product

United States

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